A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, chiral resolution, and detailed characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This non-proteinogenic amino acid, a conformationally constrained analog of phenylalanine, is a valuable building block in medicinal chemistry and drug development. Its rigid indane scaffold offers a strategic advantage for designing peptide mimetics and probes for structure-activity relationship (SAR) studies. This document details a robust synthetic pathway via the Strecker synthesis, outlines methods for enantiomeric separation, and establishes a full suite of analytical protocols for structural verification and purity assessment, intended for researchers and professionals in synthetic chemistry and pharmaceutical sciences.
Introduction: The Strategic Value of Conformational Constraint
In the landscape of drug discovery, the ability to control the three-dimensional structure of a molecule is paramount. Non-proteinogenic amino acids (NPAAs) that mimic the structures of their natural counterparts but with reduced conformational flexibility are powerful tools for medicinal chemists. 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as 2-indanylglycine, is a prime example of such a molecule. It serves as a constrained analog of phenylalanine, where the phenyl ring is tethered back to the aliphatic chain, creating a rigid indane system.
This structural rigidity is highly desirable for several reasons:
-
Pre-organization for Binding: A constrained ligand spends more of its time in the conformation required for binding to its biological target (e.g., an enzyme or receptor), reducing the entropic penalty of binding and potentially increasing affinity and selectivity.
-
SAR Studies: Incorporating constrained analogs into a peptide or small molecule allows researchers to probe the required geometry of the binding pocket.
-
Metabolic Stability: The rigid structure can protect otherwise metabolically labile sites from enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.
This guide provides the essential scientific framework for the reliable synthesis and rigorous characterization of this important synthetic building block.
Synthesis of Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
A classic and effective method for the synthesis of α-amino acids from a ketone is the Strecker synthesis . [1][2]This multicomponent reaction provides a direct route to the racemic α-aminonitrile, which is subsequently hydrolyzed to the target amino acid. An alternative, the Bucherer-Bergs reaction, yields a hydantoin intermediate that can also be hydrolyzed to the amino acid. [3][4]We will focus on the Strecker pathway due to its widespread use and procedural simplicity.
The logical starting material for this synthesis is 2-indanone , which is commercially available or can be prepared from indene. [5][6]
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Stage 1: α-Aminonitrile Formation. 2-indanone is reacted with an ammonia source (ammonium chloride) and a cyanide source (potassium or sodium cyanide). The ketone is first converted in situ to an imine, which is then attacked by the cyanide nucleophile. [7]2. Stage 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under strong acidic conditions to yield the racemic carboxylic acid.
Caption: Synthetic workflow for racemic 2-indanylglycine.
Detailed Experimental Protocol (Racemic Synthesis)
Caution: This procedure involves potassium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. An acid quench for cyanide waste must be prepared in advance.
-
α-Aminonitrile Formation:
-
To a stirred solution of ammonium chloride (1.2 eq) in water, add 2-indanone (1.0 eq).
-
To this suspension, add a solution of potassium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 20°C with an ice bath.
-
Allow the mixture to stir at room temperature for 24 hours. The product, an off-white solid, will precipitate from the solution.
-
Filter the solid, wash with cold water, and dry under vacuum. This crude α-aminonitrile is typically used in the next step without further purification.
-
-
Hydrolysis to Amino Acid:
-
Suspend the crude α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (10-15 volumes).
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-18 hours, until TLC or LC-MS analysis indicates complete conversion of the nitrile.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Neutralize the solution carefully by adding a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 6-7. The amino acid will precipitate as it is least soluble at its isoelectric point.
-
Filter the resulting solid, wash with cold water, then with a water-miscible solvent like ethanol or acetone to aid drying.
-
Dry the crude racemic amino acid under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
-
Chiral Resolution: Isolating the Enantiomers
The synthesis described yields a racemic mixture. For most pharmaceutical applications, a single enantiomer is required. Diastereomeric salt crystallization is a robust, scalable method for resolving chiral acids and amines. [8][9]
Principle of Diastereomeric Salt Resolution
The principle relies on reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent (typically a chiral base for an acidic amino acid). [10]This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. [9]By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated, allowing for separation by filtration.
Common Chiral Resolving Agents for Acids:
-
(R)- or (S)-1-Phenylethylamine
-
Brucine
-
Quinidine [11]* (1R,2R)- or (1S,2S)-2-Amino-1,2-diphenylethanol
Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salts.
General Protocol for Resolution
-
Salt Formation: Dissolve the racemic amino acid (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or water/alcohol mixtures). Add the chiral resolving agent (0.5-1.0 eq) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~6-7. This protonates the resolving agent, making it water-soluble, and precipitates the desired pure enantiomer of the amino acid.
-
Recovery: Filter the pure enantiomer, wash with cold water, and dry. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and precipitation process.
Structural and Purity Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow
Caption: Comprehensive workflow for analytical characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [12][13]
| Technique | Parameter | Expected Result / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 4H, Ar-H )~4.0 ppm (s, 1H, α-H )~3.0-3.4 ppm (m, 4H, benzylic-CH₂ ) | Aromatic protons appear downfield. The α-proton is a singlet due to the quaternary C2 carbon. Benzylic protons form a complex multiplet. |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C =O)~140 ppm (Ar-C )~125-128 ppm (Ar-C H)~65 ppm (α-C )~55 ppm (indan C 2)~40 ppm (benzylic C H₂) | Confirms the presence of carbonyl, aromatic, and aliphatic carbons in their expected chemical environments. |
| Mass Spec. | Molecular Ion (M+H)⁺ | m/z 192.1025 | Confirms the molecular formula C₁₁H₁₄NO₂ (calculated for [M+H]⁺ = 192.1019). |
| MS/MS | Fragmentation | Major fragment at m/z 146.1075 | Corresponds to the characteristic loss of the carboxyl group (HCOOH, 46 Da) from the parent ion. [14][15] |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% ee | Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for quantification of enantiomeric purity. |
| Elemental | C, H, N Content | C: 69.09%, H: 6.85%, N: 7.32% | Confirms the elemental composition and overall purity of the bulk sample. |
Detailed Analytical Protocols
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Verify the chemical shifts, integration values, and coupling patterns against the expected structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT-135 experiment can be used to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D NMR (Optional but Recommended): An HSQC experiment can be run to correlate each proton with its directly attached carbon, confirming assignments. [16]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Use Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula C₁₁H₁₃NO₂.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: Use a chiral stationary phase (CSP) designed for amino acid separation (e.g., a macrocyclic glycopeptide-based column or a P-CAP column).
-
Mobile Phase: A typical mobile phase would consist of an alcohol (e.g., ethanol or isopropanol) in hexane with a small amount of an acidic or basic modifier to improve peak shape. The exact conditions must be optimized for the specific column used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 210 or 254 nm).
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to calculate the enantiomeric excess (% ee) using the peak areas.
-
Applications in Research and Drug Development
As a constrained phenylalanine analog, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable tool for peptide and small molecule synthesis. [17][18]Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. It has been utilized in the design of ligands for various biological targets, including:
-
Receptor Antagonists: The fixed orientation of the aromatic ring is ideal for probing the binding sites of receptors that recognize phenylalanine, such as in tachykinin and cholecystokinin (CCK) receptor antagonists. [19]* Enzyme Inhibitors: Its rigid structure can be used to design potent and selective inhibitors of enzymes like proteases and kinases.
-
Peptide Mimetics: It can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns or helices) or to increase resistance to proteolytic degradation.
Conclusion
This guide has detailed a reliable and well-established pathway for the synthesis and characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The Strecker synthesis provides a straightforward entry to the racemic compound, which can be efficiently resolved into its constituent enantiomers using classical diastereomeric salt crystallization. The comprehensive suite of analytical techniques described herein ensures that researchers can confidently verify the structure, identity, and purity of the final product. The strategic application of this constrained amino acid continues to be a valuable asset in the rational design of new therapeutic agents.
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